N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a complex organic compound that features a furan ring, a quinoline moiety, and a butanamide group
Mechanism of Action
Target of Action
Furan derivatives have been known to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which plays a crucial role in the regulation of hypoxia-inducible factor .
Mode of Action
Furan derivatives have been shown to activate hypoxia-inducible factor (hif) by inhibiting fih-1 . This suggests that the compound might interact with its targets, leading to changes in the cellular response to hypoxic conditions.
Biochemical Pathways
The activation of hif by furan derivatives suggests that the compound may influence pathways related to cellular response to hypoxia . The downstream effects of this could include increased angiogenesis, erythropoiesis, and glucose transport, which are all responses to low oxygen conditions.
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
The activation of hif by furan derivatives suggests that the compound may protect cells during exposure to hypoxic conditions .
Action Environment
The activation of hif suggests that the compound’s action may be influenced by the oxygen levels in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl precursor, which is then reacted with a quinoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various furan and quinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione share structural similarities with the furan moiety.
Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and 2-methylquinoline are structurally related to the quinoline moiety.
Butanamide Derivatives: Compounds like N-methylbutanamide and N-ethylbutanamide share similarities with the butanamide group
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is unique due to its combination of a furan ring, a quinoline moiety, and a butanamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)11-18(22)20-15-7-8-16-14(12-15)5-3-9-21(16)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDGXLDEOSPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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